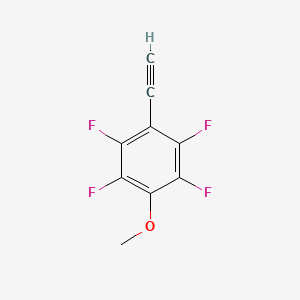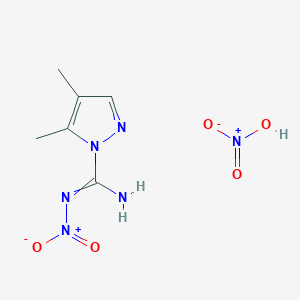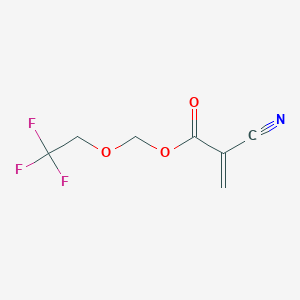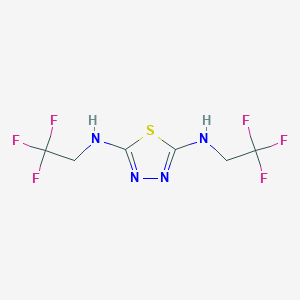![molecular formula C18H20 B14561205 1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene CAS No. 61909-65-7](/img/structure/B14561205.png)
1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene is an organic compound with the molecular formula C15H16. It is a derivative of benzene, characterized by the presence of a methyl group and a butenyl group substituted with a methylphenyl moiety.
Preparation Methods
The synthesis of 1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene can be achieved through several synthetic routes. One common method involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond to form saturated derivatives.
Scientific Research Applications
1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene can be compared with similar compounds such as:
1-Methyl-4-(4-phenylbut-3-en-2-yl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Methyl-4-(1-methylethenyl)benzene:
1-(4-Methylphenyl)ethanone:
Properties
CAS No. |
61909-65-7 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-14-7-10-17(11-8-14)12-9-16(3)18-6-4-5-15(2)13-18/h4-13,16H,1-3H3 |
InChI Key |
VCADVNMVDOJZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14561131.png)
![Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14561132.png)
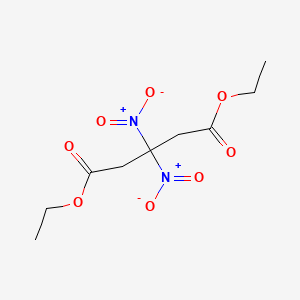
![N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14561144.png)
![N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N'-phenylurea](/img/structure/B14561156.png)

![4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal](/img/structure/B14561166.png)
![2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one](/img/structure/B14561173.png)
![3-[(4-Acetylphenyl)methyl]pentan-2-one](/img/structure/B14561178.png)
![3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide](/img/structure/B14561192.png)
